N'-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-16-3-4-17(15-20(16)23)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)18-5-7-19(30-2)8-6-18/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEQLVFEMQCNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylpiperazine with an appropriate alkylating agent to introduce the ethyl linkage.
Aromatic Substitution: The next step is the chlorination of 3-methylphenylamine to introduce the chlorine atom at the 3-position.
Coupling Reaction: The final step involves coupling the chlorinated aromatic amine with the piperazine intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the aromatic ring can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets, such as receptors or enzymes.
Medicine
Medicinally, N’-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is investigated for its potential therapeutic effects, including its role as an antagonist or agonist at specific receptor sites.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or ion channels. The piperazine moiety is known to interact with serotonin receptors, which could explain some of its biological effects. The exact pathways and targets would depend on the specific biological context and the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Variations in Piperazine Derivatives
Piperazine Substitution Patterns
- 4-Methoxyphenyl vs. 2-Methoxyphenyl: Compound 3i (N-(2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide) and 3j (4-methoxyphenyl analog) demonstrate that substituent position affects receptor binding. highlights a nitrobenzamide derivative with a 2-methoxyphenylpiperazine group. The para-methoxy substitution in the target compound could reduce steric hindrance compared to ortho-substituted analogs, favoring interactions with planar binding sites .
- Chloro and Fluoro Substituents: Compound 14 (2-(4-(4-chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) and 15 (4-fluorophenyl analog) from show that chloro substituents increase molecular weight (426.96 vs. 410.51 g/mol) and melting point (282–283°C vs. 269–270°C).
Linker and Backbone Modifications
- Ethanediamide vs. Simple Amides: The ethanediamide moiety in the target compound introduces two amide bonds, increasing hydrogen-bonding capacity compared to N-(3-chlorophenethyl)-4-nitrobenzamide (). This could enhance solubility in polar solvents or binding to hydrophilic receptor regions . Compound 13 (2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) uses a thiazole-acetamide linker, which may confer rigidity.
Physicochemical Properties
Table 1: Key Properties of Selected Analogs
- Melting Points : The target compound’s ethanediamide group may increase intermolecular hydrogen bonding, leading to higher melting points than simple amides (e.g., ). However, this remains unverified due to lack of data.
- Lipophilicity : The 3-chloro-4-methylphenyl group likely elevates logP compared to compounds with single substituents (e.g., 4-methoxyphenyl in 13), enhancing membrane permeability .
Pharmacological Implications
Receptor Binding :
- The 4-methoxyphenylpiperazine moiety is common in serotonin receptor ligands (e.g., 18F-Mefway in ). The target compound’s ethanediamide linker may modulate selectivity for 5-HT1A vs. D3 receptors compared to benzamide-based ligands .
- highlights anticonvulsant activity in piperazine-quinazoline hybrids. The target’s chloro-methylphenyl group could enhance anticonvulsant efficacy by improving CNS penetration .
- Enzyme Inhibition: Thiazole derivatives in exhibit matrix metalloproteinase (MMP) inhibition.
Biological Activity
N'-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . It features a piperazine ring, which is commonly associated with various pharmacological activities, particularly in the central nervous system.
Research indicates that compounds similar to this compound often interact with neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction can lead to various biological effects, including modulation of mood, pain perception, and neuroprotection.
1. Antidepressant Effects
Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, the piperazine moiety is known to enhance serotonergic and dopaminergic transmission, which may contribute to mood elevation.
2. Analgesic Properties
Research has demonstrated that related compounds possess analgesic properties. For example, one study reported that derivatives with piperazine rings showed significant antinociceptive effects in models of neuropathic pain, suggesting that this compound may also exhibit similar properties .
3. Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects attributed to the modulation of neurotrophic factors like NGF (nerve growth factor). The administration of related compounds has been shown to increase NGF levels in nerve tissues post-injury, indicating a possible therapeutic avenue for neurodegenerative conditions .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Enhanced serotonergic activity | , |
| Analgesic | Significant reduction in pain responses | |
| Neuroprotective | Increased NGF levels post-treatment |
Research Insights
A study focused on the compound's structural analogs indicated that modifications in the piperazine ring could enhance receptor affinity and selectivity for specific targets. This suggests that further chemical optimization could yield compounds with improved therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
